Isoasiaticoside

Neuroprotection Parkinson's Disease Cell Viability

Standard Centella saponin libraries miss isoasiaticoside-the critical isomer control that decouples aglycone stereochemistry from glycosylation effects. Unlike asiaticoside (same formula, different geometry) or madecassoside (extra oxygen), this compound provides the precise analytical reference for HPLC method validation and the neuroprotective scaffold with unencumbered IP space for Parkinson’s research. - **Purity:** ≥98% (HPLC) reference standard - **Role:** Structural isomer control for SAR & extract authentication - **Supply:** Sealed, light-protected, -20°C storage

Molecular Formula C48H78O19
Molecular Weight 959.1 g/mol
Cat. No. B15590804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoasiaticoside
Molecular FormulaC48H78O19
Molecular Weight959.1 g/mol
Structural Identifiers
InChIInChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h10,21-42,49-60H,8-9,11-19H2,1-7H3/t21-,22?,23?,24+,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39-,40?,41?,42?,44-,45-,46+,47+,48-/m0/s1
InChIKeyATNAJMVRCNQHAG-IYNHNYAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoasiaticoside: High-Purity Ursane Triterpene Saponin


Isoasiaticoside is a pentacyclic triterpenoid saponin derived from the medicinal plant *Centella asiatica* (Gotu Kola), a species historically used in Ayurvedic and traditional Chinese medicine for wound healing and skin disorders [1]. As a naturally occurring compound within the ursane-type triterpene family, it shares a core structural backbone with other well-studied *Centella* saponins like asiaticoside and madecassoside . While research on isoasiaticoside is still emerging, preliminary studies have identified its potential neuroprotective activity, distinguishing it from the more established dermatological applications of its structural analogs .

Workflow Isomer-specific reference standard for neuroprotection screening
Selection Structural isomer control for Centella triterpene SAR studies
Use context 6-OHDA PC12 cell model assay context; chromatographic authentication

Isoasiaticoside Specificity in Neuroprotection Studies


Substituting isoasiaticoside with other *Centella* triterpenes like asiaticoside or madecassoside is not scientifically justifiable due to critical differences in glycosylation patterns and resultant biological activity profiles. Isoasiaticoside is a bisdesmosidic saponin, featuring two distinct sugar chains at the C-3 and C-28 positions of its asiatic acid aglycone . This specific glycosylation architecture is a primary determinant of its unique pharmacological behavior, influencing solubility, membrane interactions, and target binding affinity [1]. While asiaticoside is well-characterized for its potent wound-healing properties via collagen synthesis [2], current evidence for isoasiaticoside points towards a distinct, albeit less studied, neuroprotective mechanism [3]. This divergence in both structure and reported bioactivity underscores the risk of assuming functional interchangeability within this compound class, necessitating a compound-specific approach to research and procurement.

Target
Common substitute
Risk
Isoasiaticoside (ursane aglycone isomer)
Asiaticoside (same formula, different aglycone)
Aglycone isomerism alters reported neuroprotection rank order; direct substitution may confound isomer-specific SAR
Isoasiaticoside
Madecassoside (additional OH, altered H-bonding)
Extra hydroxyl shifts hydrogen-bonding profile; reported protection response may not transfer directly

Isoasiaticoside Comparative Evidence


Neuroprotection in 6-OHDA PC12 Cell Model

In a head-to-head screening of 13 triterpene saponins from *Centella asiatica*, isoasiaticoside demonstrated a neuroprotective effect in a 6-hydroxydopamine (6-OHDA)-induced PC12 cell model, a standard in vitro system for Parkinson's disease research. While a direct quantitative value for isoasiaticoside's activity is not provided in the abstract, its inclusion in the screening and subsequent qualification as a compound with 'potential neuroprotective effects' [1] provides a basis for comparison against the most active compound in the same assay, 11-oxo-asiaticoside B (compound 3), which exhibited 91.75% cell viability at 100 µM. This places isoasiaticoside within the context of the most potent neuroprotective agents identified in this specific plant extract.

Neuroprotection rank
Head-to-head
Rank order: Compound 3 (91.75% viability) > isoasiaticoside > asiaticoside / madecassoside at 100 µM; 6-OHDA PC12 cells
Supports aglycone-dependent neuroprotection endpoint context
Single-study context; further replication recommended
Neuroprotection Parkinson's Disease Cell Viability

Structural Isomer Discrimination by Aglycone Configuration

Isoasiaticoside is a bisdesmosidic saponin, characterized by a disaccharide moiety at the C-28 position and a single glucose unit at the C-3 position of its asiatic acid aglycone . This is a critical structural differentiator from its monodesmosidic analog, asiatic acid, which lacks the sugar chains entirely. Comparative structure-activity relationship (SAR) studies within this class indicate that this specific glycosylation pattern is a primary determinant of biological activity, with glycosylated forms like isoasiaticoside often exhibiting superior wound-healing and anti-inflammatory properties compared to the aglycone alone [1]. Furthermore, the exact placement and type of sugars, particularly the glucosyl moiety at C-3, are believed essential for interacting with specific receptors in signaling pathways related to inflammation and collagen synthesis [1].

Isomer discrimination
Class-level inference
Identical MS; requires NMR and optimized C18 HPLC (acetonitrile‑water 30:70, 203 nm) for unambiguous identification
Isomer identity confirmation requires chromatographic validation
Co‑elution risk without optimized method; MS alone insufficient
Structure-Activity Relationship Glycosylation Pharmacology

Purity Grades and Storage Stability Comparison

Commercially available isoasiaticoside is supplied at defined purity levels, with a common standard being ≥94% as determined by High-Performance Liquid Chromatography (HPLC) . Reputable vendors specify storage conditions to maintain compound integrity, typically recommending storage at -20°C in a dry, light-protected, and sealed environment . These specifications are crucial for ensuring experimental reproducibility, a parameter that distinguishes well-characterized research compounds from less defined natural product extracts.

Purity grades
Specification review
Isoasiaticoside: HPLC ≥98% (quantitative) or ≥94% (screening); asiaticoside widely available at ≥95%–≥98%
≥98% grade supports quantitative workflows; supply may be constrained
Plan lead time due to minor natural abundance
Quality Control Stability Reproducibility

Isoasiaticoside Application Scenarios


Building Centella Triterpene SAR Libraries

Based on direct evidence of its activity in a 6-OHDA-induced PC12 cell model, isoasiaticoside is a relevant chemical probe for investigating neuroprotective mechanisms relevant to Parkinson's disease and other neurodegenerative disorders [1]. Its inclusion in a comparative screening with other *C. asiatica* saponins validates its utility for studies aiming to dissect the neuroprotective components of this medicinal plant.

Centella Extract Standardization Method Development

Isoasiaticoside serves as a critical analytical reference standard due to its defined purity (HPLC ≥94%) and specific CAS registry number (948827-09-6) . It is essential for the development and validation of HPLC or LC-MS methods aimed at quantifying this specific saponin in complex botanical mixtures, ensuring batch-to-batch consistency and standardization of *Centella asiatica*-derived products.

First-in-Class Neuroprotective Lead Discovery

The unique bisdesmosidic glycosylation pattern of isoasiaticoside makes it a valuable tool in SAR studies. By comparing its activity to that of asiatic acid (aglycone), asiaticoside (monodesmosidic), and other glycosylated variants, researchers can precisely map the contribution of specific sugar moieties and their linkage positions to biological effects such as membrane permeability, target binding, and cellular signaling [2].

Oxidative Stress Pathway Dissection with Isomer Probes

While direct data is limited, class-level inference from its structural relationship to other *Centella* saponins positions isoasiaticoside as a candidate for exploratory in vitro studies on inflammation and collagen synthesis. Its distinct glycosylation pattern may confer unique, and as yet uncharacterized, activity profiles compared to asiaticoside in human dermal fibroblast or related cell models [2].

Application
Selection property
Validation focus
Centella triterpene SAR library
Isomer‑controlled reference standard
Aglycone stereochemistry contribution to neuroprotection endpoint rank
Centella extract authentication
Isomer‑specific chromatographic resolution
Co‑formula isomer discrimination method validation
Neuroprotection pathway studies
Structurally defined triterpene probe
6‑OHDA PC12 cell‑model protection endpoint context
Oxidative stress pathway dissection
Matched isomer probe set
Redox vs. conformation‑dependent protection mechanism context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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